6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using techniques such as mass spectra, 1H NMR, and 13C NMR . Some compounds can also be structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the molecule. For example, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various analytical techniques. For example, the yield, melting point, and NMR data can provide valuable information about the compound .Scientific Research Applications
Synthesis and Antioxidant Activity
- A study focused on synthesizing new derivatives related to your compound and testing their in vitro antioxidant activity. Notably, certain derivatives displayed significant radical scavenging properties (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antibacterial and Antifungal Activity
- Another research explored the synthesis of new derivatives and their antibacterial and antifungal activities. Some compounds demonstrated higher antifungal activity than fluconazole against Candida fungus species (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Reaction with Hydroxylamine Hydrochloride
- The reaction of similar compounds with hydroxylamine hydrochloride and their effects on pentosidine formation were studied, indicating potential applications in the field of organic chemistry (Okuda, Ide, Uramaru, & Hirota, 2015).
Lipase and α-Glucosidase Inhibition
- Compounds synthesized from related structures were tested for their lipase and α-glucosidase inhibition properties, showing potential in the context of enzyme inhibition (Bekircan, Ülker, & Menteşe, 2015).
Plant Growth Stimulation
- Some derivatives, including those with a 1,2,4-oxadiazole ring, exhibited pronounced plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antitumor Activity
- New derivatives were synthesized and evaluated for antitumor activity, showing promising results on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound has been found to exhibit good antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target bacteria .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes the compound a potential candidate for the development of new antitubercular agents .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thienopyrimidinones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
Based on the antimycobacterial activity of similar compounds, it can be inferred that it may have an impact on the cellular processes of Mycobacterium species .
Molecular Mechanism
It is likely that it interacts with biomolecules in the cell, possibly inhibiting or activating enzymes, and causing changes in gene expression .
Properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-7-9-15(10-8-13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHDOXKZBIACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.